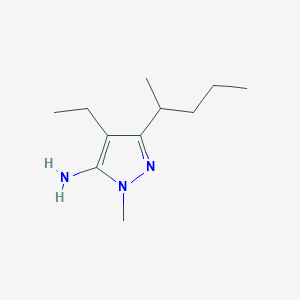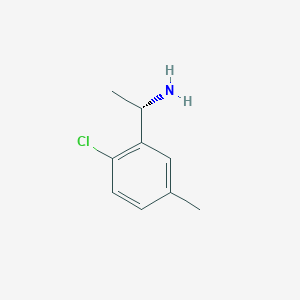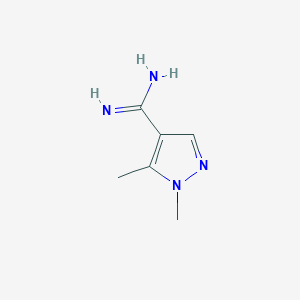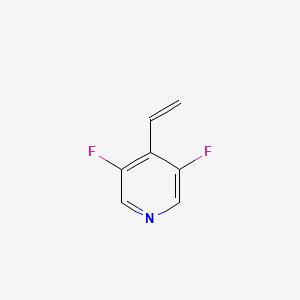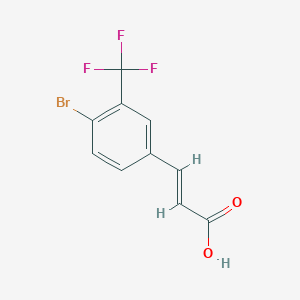
4-Bromo-3-(trifluoromethyl)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6BrF3O2. It is a derivative of cinnamic acid, characterized by the presence of bromine and trifluoromethyl groups on the aromatic ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)cinnamic acid typically involves the bromination and trifluoromethylation of cinnamic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to introduce the desired substituents on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, often utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the [2 + 2] cycloaddition, forming cyclobutane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as halogens.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnamic acid derivatives, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
4-Bromo-3-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-Bromocinnamic acid: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorocinnamic acid: Contains both bromine and fluorine substituents but differs in the position of the fluorine atom.
Uniqueness: 4-Bromo-3-(trifluoromethyl)cinnamic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6BrF3O2 |
|---|---|
Poids moléculaire |
295.05 g/mol |
Nom IUPAC |
(E)-3-[4-bromo-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ |
Clé InChI |
ZOSZOVAFQRXESH-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Br |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


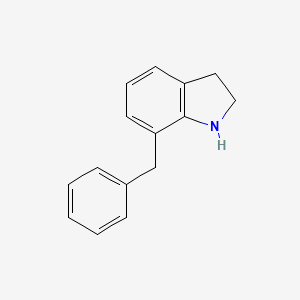
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
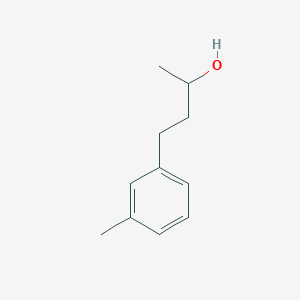
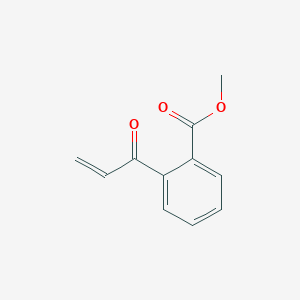
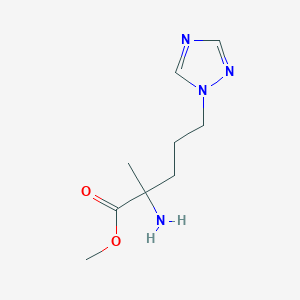
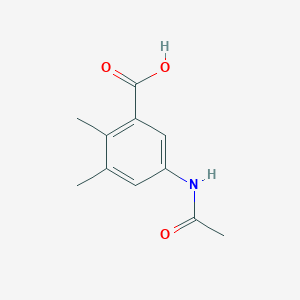
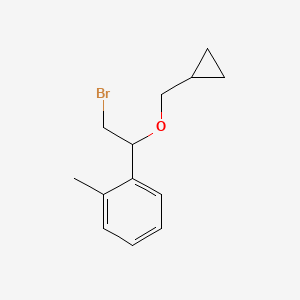
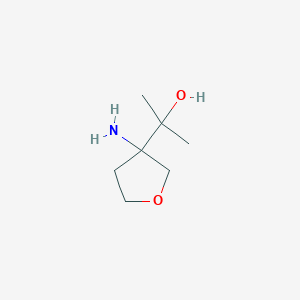
![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
